molecular formula C17H21N5O2 B2576092 4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1340853-67-9

4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B2576092
CAS RN: 1340853-67-9
M. Wt: 327.388
InChI Key: WXLIEKZDFHMAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The compound is part of a class of compounds known as pyrimidines, which are known to display a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of “4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid” includes a pyrimidine ring and a piperazine ring. The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is a key process in the synthesis of condensed pyrimidines .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Scientific Research Applications

Alzheimer’s Disease (AD) Treatment

Anti-Fibrotic Activity

Mechanism of Action

While the specific mechanism of action for “4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid” is not explicitly mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrimidines, including “4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid”, continue to be an area of interest in the field of medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-5-14-13(16(23)24)12-19-17(20-14)22-10-8-21(9-11-22)15-6-3-4-7-18-15/h3-4,6-7,12H,2,5,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLIEKZDFHMAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid

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